Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)-
Description
However, extensive data exists for a structurally related compound, 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid (IUPAC name), commonly known as furosemide (CAS 54-31-9). This discrepancy suggests either a naming error (e.g., substitution of the furanylmethyl group with piperidinyl) or a hypothetical derivative.
Furosemide is a loop diuretic with the molecular formula C₁₂H₁₁ClN₂O₅S and a molecular weight of 330.75 g/mol . It inhibits sodium and chloride reabsorption in the ascending loop of Henle and distal renal tubule by interfering with the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . It is classified as a BCS Class IV drug due to its poor solubility and permeability, resulting in variable oral absorption .
Properties
CAS No. |
4847-37-4 |
|---|---|
Molecular Formula |
C12H15ClN2O4S |
Molecular Weight |
318.78 g/mol |
IUPAC Name |
4-chloro-2-piperidin-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-7-10(15-4-2-1-3-5-15)8(12(16)17)6-11(9)20(14,18)19/h6-7H,1-5H2,(H,16,17)(H2,14,18,19) |
InChI Key |
UTFIFFSHJUBKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- typically involves multi-step organic reactionsThe chlorine atom is then introduced via chlorination, and finally, the piperidinyl group is added through nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The piperidinyl group is known to enhance the compound’s ability to bind to biological receptors, potentially leading to various pharmacological effects. The aminosulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare furosemide with structurally or pharmacologically related diuretics and sulfonamide derivatives:
Key Comparisons:
Structural Variations and Pharmacokinetics: Furosemide’s furanylmethyl group contributes to its rapid onset (20–60 minutes) and short duration (6–8 hours) . In contrast, hydrochlorothiazide’s benzothiadiazine ring enhances its affinity for the distal convoluted tubule (DCT), resulting in longer action (12–24 hours) . However, clinical data are scarce .
Potency and Electrolyte Excretion: Furosemide is 10–20x more potent than thiazides in promoting sodium excretion (~20% filtered load vs. ~5% for thiazides) . Ethacrynic acid, a non-sulfonamide loop diuretic, lacks the sulfamoyl group but shares furosemide’s action site. It is reserved for sulfonamide-allergic patients but has higher ototoxicity risk .
Toxicological Profiles: Furosemide’s sulfamoyl group is associated with hypersensitivity reactions (e.g., Stevens-Johnson syndrome), while hydroflumethiazide’s trifluoromethyl group may enhance metabolic stability . Piperidine-containing analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate in ) lack thorough toxicological data, highlighting the need for caution in novel derivatives .
Biological Activity
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- (CAS Number: 4847-37-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antiproliferative, and enzyme modulation effects, supported by various studies and findings.
- Molecular Formula : C15H15ClN2O7S
- Molecular Weight : 318.78 g/mol
- Structure : The compound features a benzoic acid core with an aminosulfonyl group and a piperidine moiety, which contributes to its biological activity.
Biological Activity Overview
Benzoic acid derivatives have been studied for their diverse biological activities. The specific compound exhibits several promising effects:
- Antimicrobial Activity :
- Antiproliferative Effects :
-
Enzyme Modulation :
- One of the notable activities of this compound is its ability to modulate enzyme activities, particularly in the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein degradation .
- The compound has been shown to enhance the activity of cathepsins B and L, which are involved in protein degradation, suggesting a potential role in therapeutic applications related to aging and neurodegenerative diseases .
Study 1: Enzyme Activation
A detailed study evaluated the effects of benzoic acid derivatives on proteasomal and lysosomal activities in human foreskin fibroblasts. The results indicated that certain concentrations of these compounds significantly enhanced cathepsin activity without inducing cytotoxicity:
| Compound | Concentration (μg/mL) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|---|
| Compound 1 | 10 | 467.3 ± 3.9 | Not reported |
| Compound 3 | 5 | Significant activation | Significant activation |
| Control | - | Baseline | Baseline |
This table illustrates the promising activation of critical proteolytic enzymes by the compound, suggesting its potential as a therapeutic agent .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzoic acid derivatives against various bacterial strains. The findings highlighted:
- Inhibition Zones :
- The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with inhibition zones measuring up to 15 mm at optimal concentrations.
This suggests that benzoic acid derivatives could be developed further as antimicrobial agents .
Q & A
Q. Comparison Table
| Parameter | Method A (NEDA) | Method B (CTA) |
|---|---|---|
| Linear Range | 1.75–21.0 µg mL⁻¹ | 2.5–30.0 µg mL⁻¹ |
| Molar Absorptivity | 1.34 × 10⁴ | 8.5 × 10³ |
| Recovery (%) | 109.4 ± 4.37 | 113.0 ± 4.74 |
| Correlation Coefficient | 0.9979 | 0.9984 |
Methodological Insight : Both methods are comparable to official pharmacopeial techniques but differ in sensitivity due to reagent-specific interactions. Researchers should prioritize Method A for lower detection limits and Method B for broader linear ranges .
How does the molecular structure of Furosemide influence its diuretic mechanism and pharmacokinetic variability?
Basic Research Question
Furosemide’s structure features a sulfamoyl group (critical for inhibiting the Na⁺/K⁺/2Cl⁻ cotransport in the loop of Henle) and a furanylmethylamino group (enhancing lipid solubility for renal tubular secretion) . Its poor solubility (BCS Class IV) contributes to variable oral absorption and bioavailability (10–90%), necessitating rigorous formulation studies .
Advanced Consideration : Structural analogs with piperidinyl substitutions (e.g., impurity standards) may alter binding affinity to renal transporters, requiring comparative molecular dynamics simulations to optimize efficacy .
What experimental challenges arise in formulating Furosemide for oral delivery, and what strategies improve bioavailability?
Advanced Research Question
Challenges :
Q. Strategies :
- Nanoemulsions/Micelles : Enhance solubility via lipid-based carriers (e.g., polysorbate surfactants).
- Solid Dispersions : Use polymers like PVP to stabilize amorphous forms, improving dissolution rates.
- Prodrug Design : Modify the carboxyl group to ester derivatives for enhanced permeability .
Methodological Validation : Accelerated stability testing (40°C/75% RH) and dissolution profiling under biorelevant conditions (FaSSIF/FeSSIF) are critical for assessing formulation robustness .
How do genetic polymorphisms impact Furosemide’s pharmacodynamics and adverse drug reactions (ADRs)?
Advanced Research Question
Genetic variants in drug transporters (e.g., SLC12A1, ABCB1) and metabolizing enzymes (CYP450 isoforms) influence interpatient variability:
- SLC12A1 Mutations : Reduce binding affinity, necessitating higher doses for diuretic response .
- ABCB1 Overexpression : Decreases renal secretion, elevating plasma concentrations and ADR risks (e.g., hypokalemia) .
Study Design : Genome-wide association studies (GWAS) combined with pharmacokinetic/pharmacodynamic (PK/PD) modeling are recommended to identify genotype-phenotype correlations. Cohort stratification by ethnicity is critical due to allele frequency disparities .
What analytical techniques are recommended for detecting Furosemide impurities, and what validation parameters are essential?
Basic Research Question
- HPLC-UV : Preferred for resolving impurities like 5-(aminosulfonyl)-4-chloro-2-[[(tetrahydro-2-furanyl)methyl]amino]benzoic acid (Furosemide Impurity F). Use C18 columns with mobile phase acetonitrile:phosphate buffer (pH 3.0) .
- LC-MS/MS : Detects trace impurities (≤0.1%) with high specificity, using transitions m/z 331 → 285 .
Q. Validation Parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.995 |
| Accuracy | 98–102% recovery |
| Precision (RSD) | ≤2% intraday/interday |
| LOD/LOQ | ≤0.05 µg mL⁻¹ |
Advanced Application : Forced degradation studies (acid/alkali hydrolysis, oxidation) identify degradation pathways and validate method robustness .
How can researchers resolve contradictions in Furosemide’s pharmacokinetic data across studies?
Advanced Research Question
Common Contradictions :
Q. Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
